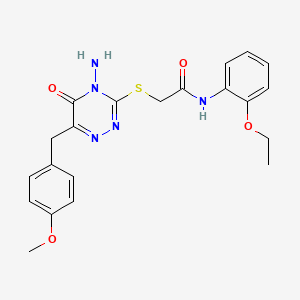

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-3-30-18-7-5-4-6-16(18)23-19(27)13-31-21-25-24-17(20(28)26(21)22)12-14-8-10-15(29-2)11-9-14/h4-11H,3,12-13,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAKRMZVDNCGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a derivative of triazine that exhibits significant biological activities. This article reviews its pharmacological potentials, synthesis methods, and mechanisms of action based on recent studies.

Structural Overview

The molecular structure of the compound includes:

- A triazine core with a thioether linkage.

- An ethoxyphenyl acetamide substituent.

- A methoxybenzyl group that may influence pharmacokinetics and biological activity.

Synthesis Methods

The synthesis of triazine derivatives typically involves various methodologies including:

- Cyclization Reactions : Using 4-amino-5-mercaptotriazole and α-halocarbonyl compounds.

- Alkylation and Cyclization : Involving thiol groups followed by cyclization with carbonyls.

- Mannich Reactions : A one-pot reaction involving triazole derivatives, formaldehyde, and primary amines .

Anticancer Activity

Recent studies have shown that triazine derivatives exhibit potent anticancer properties. The compound under discussion has been tested against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Significant antiproliferative effect |

| HEPG-2 (Liver Cancer) | 3.8 | High cytotoxicity observed |

| MDA-MB-231 (Breast Cancer) | 5.0 | Notable growth inhibition |

The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several pathogenic bacteria:

| Bacteria | Zone of Inhibition (mm) | Activity |

|---|---|---|

| E. coli | 15 | Effective against Gram-negative |

| S. aureus | 18 | Effective against Gram-positive |

| P. aeruginosa | 12 | Moderate activity |

These results suggest that this compound may serve as a lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression .

- Disruption of Microtubule Dynamics : Similar compounds have been reported to interfere with tubulin polymerization, leading to apoptosis in cancer cells .

- Antioxidant Properties : The presence of the methoxy group may enhance the antioxidant capacity, reducing oxidative stress in cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of triazine derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with morphological changes indicative of apoptosis.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, supporting its potential for cancer therapy.

- Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy, suggesting potential for use in combination regimens.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazine class. For instance, derivatives exhibiting structural similarities to our compound have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) with IC50 values below 100 μM . The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Antimicrobial Properties

Compounds containing triazine moieties have been investigated for their antimicrobial activities. Research indicates that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The presence of the thioether group is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial targets .

Case Studies and Research Findings

- Anticancer Study : A study published in PMC demonstrated that a structurally similar triazine compound exhibited significant growth inhibition in various cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Study : Research conducted on related triazine derivatives revealed substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds indicate favorable profiles that could translate into clinical efficacy .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Analogous Compounds

*Molecular weights estimated using atomic composition.

Key Observations:

In contrast, halogenated analogs (e.g., 476485-90-2 ) exhibit higher reactivity but may face metabolic challenges due to electron-withdrawing effects.

Steric and Electronic Effects :

- The 2-ethoxyphenyl group introduces steric hindrance at the ortho position, which could limit rotational freedom and enhance target selectivity compared to para-substituted derivatives.

- Methoxy and ethoxy groups (target compound and 539808-36-1 ) favor hydrogen bonding and π-stacking, critical for protein-ligand interactions .

Q & A

Basic: What synthetic routes are optimized for preparing 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the 1,2,4-triazine core. A common approach includes:

- Step 1: Condensation of 4-methoxybenzylamine with a triazine precursor (e.g., 4,6-dichloro-1,2,4-triazin-5-one) under basic conditions to introduce the 4-amino-6-(4-methoxybenzyl) substituent .

- Step 2: Thiolation at the 3-position using thiourea or Lawesson’s reagent to generate the thiol intermediate .

- Step 3: Coupling with 2-(2-ethoxyphenylamino)acetic acid via a nucleophilic substitution or carbodiimide-mediated amidation .

Reaction progress is monitored using TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires strict control of temperature (60–80°C) and anhydrous solvents (DMF or THF) .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: H and C NMR confirm the presence of the 4-methoxybenzyl group (δ ~3.8 ppm for OCH) and the ethoxyphenyl moiety (δ ~1.4 ppm for CH and ~4.0 ppm for OCH) .

- Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 448.14) .

- X-ray Crystallography: Resolves stereochemical ambiguities; for example, the triazinone ring adopts a planar conformation, and the thioacetamide linker shows a trans configuration .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin/eyes; rinse immediately with water for 15 minutes if exposed .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies (e.g., varying IC values in anticancer assays) may arise from:

- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 hrs), and solvent controls (DMSO concentration ≤0.1%) .

- Structural Analogues: Compare with derivatives (e.g., replacing 4-methoxybenzyl with 4-chlorophenyl) to isolate pharmacophore contributions .

- Dose-Response Curves: Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC with 95% confidence intervals, ensuring triplicate replicates .

Advanced: What strategies optimize in vivo pharmacokinetic profiles of this compound?

Methodological Answer:

- Prodrug Design: Introduce ester or phosphate groups at the acetamide moiety to enhance solubility and oral bioavailability .

- Metabolic Stability: Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., triazinone ring oxidation). Fluorine substitution at the ethoxyphenyl group reduces CYP450-mediated degradation .

- Toxicokinetics: Monitor plasma half-life (t) and AUC in rodent models via LC-MS/MS, adjusting dosing regimens to mitigate hepatotoxicity .

Advanced: How is the structure-activity relationship (SAR) explored for the triazinone-thioacetamide scaffold?

Methodological Answer:

- Substitution Patterns: Systematic variation of substituents on the triazinone (e.g., 4-amino vs. 4-nitro) and phenyl rings (e.g., 2-ethoxy vs. 2-fluoro) is performed via parallel synthesis .

- Biological Screening: Test analogues against panels of enzymes (e.g., EGFR, COX-2) and cancer cell lines. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

- Data Analysis: Apply multivariate statistics (PCA or PLS) to identify critical descriptors (e.g., logP, polar surface area) governing potency .

Advanced: What analytical methods quantify this compound in complex matrices (e.g., plasma)?

Methodological Answer:

- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (C18 cartridges) .

- HPLC-UV/FLD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 55:45, 0.1% TFA). Retention time: ~8.2 min; LOD: 0.1 µg/mL .

- LC-MS/MS: Employ MRM mode for transitions m/z 448→310 (quantifier) and 448→215 (qualifier). Validate per ICH guidelines for linearity (R >0.99), precision (%RSD <15%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.